

The Dawn of Anilinoethanols: Uncovering the First Synthesis of a Versatile Moiety

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Anilinoethanol**

Cat. No.: **B049455**

[Get Quote](#)

The initial synthesis of **2-Anilinoethanol**, a compound now pivotal in the development of various pharmaceuticals and industrial chemicals, is not attributed to a single, celebrated discovery but rather emerged from the foundational explorations of amino alcohols in the late 19th and early 20th centuries. While a definitive "first" documented synthesis remains elusive in readily available literature, early methods centered on the reaction of aniline with either ethylene oxide or 2-chloroethanol. One of the earliest described methods involves the reaction of aniline with chloroethanol.

The synthesis of **2-Anilinoethanol**, also known as N-phenylethanamine, is a fundamental reaction in organic chemistry, representing a key step in the creation of more complex molecules. Its discovery was not a singular event but rather a part of the broader scientific inquiry into the synthesis and properties of amino alcohols, a class of compounds that feature both an amine and an alcohol functional group.

Early Synthetic Approaches

Two primary routes for the synthesis of **2-Anilinoethanol** were established in the early days of organic chemistry. These methods, while straightforward in principle, laid the groundwork for the more refined and efficient processes used today.

From Aniline and 2-Chloroethanol

This method involves the nucleophilic substitution of the chlorine atom in 2-chloroethanol by the amino group of aniline. The reaction is typically carried out by heating a mixture of the two

reactants.

From Aniline and Ethylene Oxide

Another early and significant method is the ring-opening reaction of ethylene oxide with aniline. In this reaction, the nitrogen atom of the aniline acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring, leading to the formation of **2-Anilinoethanol**. This method is often carried out under pressure and at elevated temperatures.

While the exact date and discoverer of the first synthesis of **2-Anilinoethanol** are not widely documented, the work of chemists in the late 19th and early 20th centuries on the reactions of amines with epoxides and haloalcohols was crucial. These foundational studies provided the chemical community with the tools and understanding necessary to produce a wide array of amino alcohols, including **2-Anilinoethanol**.

Experimental Protocols of Early Syntheses

The following tables summarize the key quantitative data and provide detailed methodologies for the early synthetic routes to **2-Anilinoethanol**.

Table 1: Quantitative Data for the Synthesis of **2-Anilinoethanol**

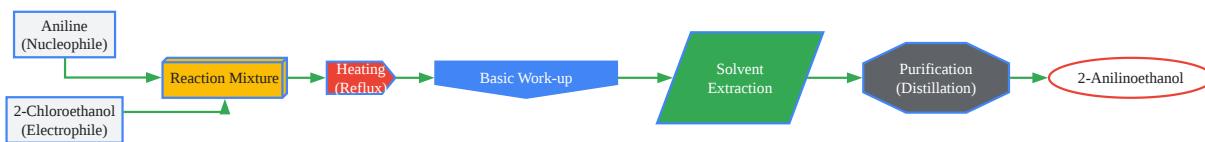

Parameter	Aniline + 2-Chloroethanol	Aniline + Ethylene Oxide
Reactants	Aniline, 2-Chloroethanol	Aniline, Ethylene Oxide
Reaction Type	Nucleophilic Substitution	Ring-Opening
Typical Yield	Moderate to Good	Good to High
Key Conditions	Heating	Elevated Temperature & Pressure

Table 2: Detailed Experimental Protocol for Synthesis from Aniline and 2-Chloroethanol

Step	Procedure
1. Reaction Setup	In a round-bottom flask equipped with a reflux condenser, combine aniline and 2-chloroethanol in a suitable molar ratio (typically a slight excess of aniline).
2. Heating	Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
3. Work-up	After cooling, the reaction mixture is typically treated with a base (e.g., sodium hydroxide solution) to neutralize any hydrochloride salt formed and to deprotonate the product.
4. Isolation	The product is then extracted into an organic solvent (e.g., diethyl ether or dichloromethane).
5. Purification	The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or crystallization.

Logical Workflow of the First Synthesis

The logical progression of the synthesis of **2-Anilinoethanol** from aniline and 2-chloroethanol can be visualized as a straightforward nucleophilic substitution reaction.

[Click to download full resolution via product page](#)

Caption: Workflow of the synthesis of **2-Anilinoethanol** from aniline and 2-chloroethanol.

This foundational work on the synthesis of **2-Anilinoethanol** paved the way for its use as a critical intermediate in the production of a vast array of compounds, demonstrating the enduring impact of these early explorations in organic chemistry.

- To cite this document: BenchChem. [The Dawn of Anilinoethanols: Uncovering the First Synthesis of a Versatile Moiety]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b049455#discovery-and-first-synthesis-of-2-anilinoethanol\]](https://www.benchchem.com/product/b049455#discovery-and-first-synthesis-of-2-anilinoethanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com